molecular formula C25H30N4O8 B15251383 Boc-D-Alg(Z)2-OH

Boc-D-Alg(Z)2-OH

Cat. No.: B15251383
M. Wt: 514.5 g/mol
InChI Key: VBPMOUQILDHBKO-LJQANCHMSA-N
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Description

Boc-D-Alg(Z)2-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of the amino acid arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the guanidino group is protected by two benzyloxycarbonyl (Z) groups. This compound is often utilized in the field of organic chemistry for the synthesis of peptides and proteins due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The guanidino group is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of the synthesis in a controlled environment. The reagents are added sequentially, and the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Alg(Z)2-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic or hydrogenation conditions, respectively.

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation with palladium on carbon (Pd/C) is used for Z deprotection.

    Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide) are used in the presence of bases like N-methylmorpholine (NMM).

Major Products Formed

    Deprotected Arginine: Removal of the Boc and Z groups yields free arginine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.

Scientific Research Applications

Boc-D-Alg(Z)2-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.

    Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-D-Alg(Z)2-OH involves its role as a protected amino acid in peptide synthesis. The Boc and Z groups protect the reactive sites of arginine, allowing for selective reactions to occur at other sites. During peptide synthesis, these protecting groups are removed under specific conditions, enabling the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds through nucleophilic attack by amino groups.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Arg(Z)2-OH: Similar in structure but with different protecting groups.

    Boc-D-Orn(Z)-OH: Another protected amino acid used in peptide synthesis.

    Fmoc-D-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) and pentamethylchroman (Pbf) protecting groups.

Uniqueness

Boc-D-Alg(Z)2-OH is unique due to its specific combination of Boc and Z protecting groups, which provide stability and reactivity under specific conditions. This makes it particularly useful in the synthesis of peptides that require selective protection and deprotection steps.

Properties

Molecular Formula

C25H30N4O8

Molecular Weight

514.5 g/mol

IUPAC Name

(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m1/s1

InChI Key

VBPMOUQILDHBKO-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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